![molecular formula C15H12BrNO2 B4795576 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4795576.png)
4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a compound that has been widely used in scientific research due to its unique properties. It is a benzoxazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects
4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its versatility. The compound can be used in various assays, including cell-based assays and animal models. It is also relatively easy to synthesize and purify, making it a cost-effective option for research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain assays. Additionally, the compound may not be suitable for use in vivo due to its potential toxicity.
Future Directions
There are several future directions for research on 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one. One area of research is the development of new drugs and therapies based on this compound. The compound has shown promise as a potential anti-cancer and anti-inflammatory agent, and further research may lead to the development of new treatments for these diseases.
Another area of research is the elucidation of the compound's mechanism of action. While some progress has been made in understanding the compound's biological activities, more research is needed to fully understand how it exerts its effects.
Finally, there is a need for further research on the potential toxicity of the compound. While it has shown promise as a research tool, its potential toxicity may limit its use in certain assays and in vivo studies. Further research is needed to fully understand the compound's toxicity and to develop strategies to mitigate any potential risks.
Scientific Research Applications
4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-7-5-11(6-8-12)9-17-13-3-1-2-4-14(13)19-10-15(17)18/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBTYBQURJQWCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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